molecular formula C8H6BrFO3 B2531994 3-Bromo-5-fluoro-4-methoxybenzoic acid CAS No. 445019-47-6

3-Bromo-5-fluoro-4-methoxybenzoic acid

Cat. No.: B2531994
CAS No.: 445019-47-6
M. Wt: 249.035
InChI Key: DIHPLBXMGUGUPO-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methoxybenzoic acid is a halogen- and methoxy-substituted benzoic acid with the molecular formula C₈H₆BrFO₃ and a molecular weight of 249.03 g/mol . Its structure is defined by the SMILES string O=C(O)C1=CC(F)=C(OC)C(Br)=C1 . This compound is characterized by its benzoic acid core, which is functionalized with bromo, fluoro, and methoxy groups at the 3, 5, and 4 positions of the ring, respectively. This specific arrangement of substituents makes it a valuable building block in organic synthesis and medicinal chemistry research. Benzoic acid derivatives are widely investigated for their biological activities and are frequently used in the manufacture of pharmaceuticals and as important inhibitors for bacterial growth . They also serve as crucial intermediates for developing compounds with specific electronic and structural properties. As a high-purity chemical, it is suitable for use in various research applications, including method development, chemical synthesis, and as a standard in analytical studies. The product must be stored sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHPLBXMGUGUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445019-47-6
Record name 3-bromo-5-fluoro-4-methoxybenzoic acid
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Contextualization Within Halogenated Aromatic Carboxylic Acid Research

Halogenated aromatic carboxylic acids are a significant class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and one carboxyl group. science.govnumberanalytics.com These molecules are of considerable interest in various scientific domains, particularly in medicinal chemistry and materials science. The presence of halogens (Fluorine, Chlorine, Bromine, Iodine) on the aromatic ring profoundly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. acs.org

The specific arrangement of a bromine atom, a fluorine atom, a methoxy (B1213986) group, and a carboxylic acid group on the benzene ring gives 3-Bromo-5-fluoro-4-methoxybenzoic acid a unique electronic and steric profile. The carboxyl group can act as a director in electrophilic substitution reactions, although its deactivating nature must be considered. numberanalytics.com Halogen atoms, particularly bromine and iodine, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. acs.org Fluorine, due to its high electronegativity, often enhances metabolic stability and binding affinity in drug candidates. ossila.com

These compounds serve as crucial intermediates or "building blocks" in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). ossila.com The carboxylic acid functional group provides a reactive handle for a variety of chemical transformations, such as esterification, amidation, and conversion to acyl chlorides, facilitating the construction of larger molecular frameworks. ossila.comresearchgate.net

Table 1: Key Functional Groups and Their Influence

Functional Group Typical Influence in Aromatic Compounds
Carboxylic Acid (-COOH) Increases acidity; provides a key reaction site for forming esters, amides, etc. researchgate.net
Bromine (-Br) Increases lipophilicity; can participate in halogen bonding and coupling reactions. acs.org
Fluorine (-F) Enhances metabolic stability and binding affinity in drug molecules. ossila.com

Historical Development and Significance of Synthetic Methodologies Leading to 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid Analogues

The synthesis of polysubstituted benzoic acids like 3-Bromo-5-fluoro-4-methoxybenzoic acid relies on a well-established toolbox of organic reactions. The specific order and combination of these reactions are critical to achieving the desired substitution pattern due to the directing effects of the functional groups already present on the aromatic ring. libretexts.org

Historically, the synthesis of such compounds involves multi-step sequences that often begin with simpler, commercially available starting materials. Key synthetic strategies include:

Electrophilic Aromatic Substitution: This is a fundamental method for introducing substituents onto a benzene (B151609) ring. Reactions like halogenation (using Br₂/FeBr₃ for bromination), nitration, and sulfonation are common. libretexts.orgpressbooks.pub The choice of reaction order is paramount, as existing substituents will direct incoming groups to specific positions (ortho, meta, or para).

Oxidation of Alkylbenzenes: A common route to benzoic acids involves the oxidation of a methyl or other alkyl group on the benzene ring. youtube.com Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are often used for this transformation. chemicalbook.comgoogle.com For example, a substituted toluene (B28343) could be oxidized to the corresponding benzoic acid.

Grignard Reaction: This method involves the formation of an organomagnesium compound (Grignard reagent) from an aryl halide. The subsequent reaction of the Grignard reagent with carbon dioxide, followed by an acidic workup, yields the corresponding carboxylic acid. youtube.com

Halodecarboxylation: This process involves the conversion of a carboxylic acid to an organic halide by cleaving the carbon-carbon bond of the carboxyl group. acs.org While used for synthesizing halides, the reverse (carboxylation) is more relevant for creating the acid itself.

A patented process for a similar compound, 3-bromo-4-fluorobenzoic acid, illustrates a typical industrial synthesis. google.comgoogle.com This process involves the acylation of fluorobenzene, followed by bromination of the resulting intermediate, and finally, a haloform-type reaction with a hypochlorite (B82951) solution to convert the acetyl group into the desired carboxylic acid. google.comgoogle.com Such multi-step syntheses highlight the strategic planning required to control regioselectivity and achieve high yields of the target molecule. google.com

State of the Art Spectroscopic and Advanced Analytical Characterization Methodologies for 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments are the first step in structural analysis, identifying the different chemical environments for the hydrogen, carbon, and fluorine atoms present in 3-Bromo-5-fluoro-4-methoxybenzoic acid.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a very downfield, broad singlet for the carboxylic acid proton (-COOH), a singlet for the methoxy (B1213986) group protons (-OCH₃), and two signals in the aromatic region for the two non-equivalent aromatic protons. The aromatic protons (H-2 and H-6) will appear as doublets due to coupling with the ¹⁹F nucleus. The electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups, combined with the electron-donating effect of the methoxy group, influences the precise chemical shifts.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon attached to the fluorine (C-5) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, which is typically large. Other carbons may also show smaller couplings to the fluorine nucleus. The methoxy carbon will appear as a sharp singlet in the typical range for such groups. docbrown.info

¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the fluorine atom's environment. For this compound, a single resonance is expected. This signal will be split into a triplet (or more accurately, a doublet of doublets) due to three-bond coupling with the two ortho aromatic protons (H-2 and H-6), assuming similar coupling constants. The chemical shift provides information about the electronic environment around the fluorine atom. nih.govspectrabase.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Technique Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz)
¹H NMR -COOH~11-13br s
H-2~7.8-8.0d, J(H,F) ≈ 2-4 Hz
H-6~7.6-7.8d, J(H,F) ≈ 4-6 Hz
-OCH₃~3.9-4.1s
¹³C NMR C=O~165-170s
C-4~150-155d, J(C,F) ≈ 8-12 Hz
C-5~145-150d, J(C,F) ≈ 240-260 Hz
C-1~125-130s
C-2~120-125d, J(C,F) ≈ 4-6 Hz
C-6~115-120d, J(C,F) ≈ 20-25 Hz
C-3~110-115d, J(C,F) ≈ 2-4 Hz
-OCH₃~56-62s
¹⁹F NMR C5-F~-110 to -130dd or t, J(F,H) ≈ 2-6 Hz

Note: Predicted values are based on analysis of substituent effects and data from analogous compounds. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

2D NMR experiments are critical for assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show no cross-peaks in the aromatic region, as the two aromatic protons are not on adjacent carbons and are thus not expected to show significant through-bond coupling. This lack of correlation helps confirm their positional relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. scribd.com Expected correlations would be observed between the methoxy protons and the methoxy carbon, the H-2 proton and the C-2 carbon, and the H-6 proton and the C-6 carbon. This definitively assigns the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is invaluable for piecing together the molecular skeleton by showing 2- and 3-bond correlations between protons and carbons. researchgate.net Key expected correlations include:

The methoxy protons (-OCH₃) correlating to the C-4 carbon and potentially to the C-3 and C-5 carbons.

The H-2 proton correlating to the C-4, C-6, and C=O carbons.

The H-6 proton correlating to the C-2, C-4, and C-5 carbons.

The carboxylic acid proton, if observable, may show a correlation to the C=O and C-1 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations, providing information on spatial proximity. A key expected NOESY cross-peak would be between the methoxy group protons and the H-2 and/or H-6 protons, confirming their proximity on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, enabling the determination of molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound. lcms.cz For this compound (C₈H₆BrFO₃), the precise mass of the molecular ion can be calculated. A defining characteristic in the mass spectrum will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Table 2: Calculated Exact Masses for HRMS Analysis of C₈H₆BrFO₃

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M(⁷⁹Br)]⁺C₈H₆⁷⁹BrFO₃247.9535
[M(⁸¹Br)]⁺C₈H₆⁸¹BrFO₃249.9515
[M(⁷⁹Br)+H]⁺C₈H₇⁷⁹BrFO₃248.9613
[M(⁸¹Br)+H]⁺C₈H₇⁸¹BrFO₃250.9592
[M(⁷⁹Br)-H]⁻C₈H₅⁷⁹BrFO₃246.9458
[M(⁸¹Br)-H]⁻C₈H₅⁸¹BrFO₃248.9438

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it, and analyzing the resulting fragment ions. This provides valuable information about the molecule's structure and stability. youtube.com For this compound, characteristic fragmentation pathways in positive ion mode would likely involve initial losses of small, stable molecules or radicals. researchgate.netfu-berlin.de

Plausible fragmentation pathways include:

Loss of a methyl radical: [M-CH₃]⁺

Loss of formaldehyde: [M-CH₂O]⁺

Loss of water: [M-H₂O]⁺ (less common for benzoic acids unless ortho-substituted)

Decarboxylation (loss of CO₂): [M-CO₂]⁺

Loss of a carboxyl radical: [M-COOH]⁺

Subsequent loss of CO from fragment ions is also a common pathway for aromatic compounds.

The presence of the halogen atoms can also be observed through the loss of Br• or F• radicals, although C-Br bond cleavage is generally more facile than C-F bond cleavage.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of molecules. Both IR and Raman spectroscopy provide a characteristic "fingerprint" and are excellent for identifying functional groups. vscht.cz

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. A very broad band from ~3300 to 2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is a key feature. docbrown.infolibretexts.org The C=O stretch will give a strong, sharp absorption band. Aromatic C-H and C=C stretching bands, as well as C-O, C-F, and C-Br stretching vibrations, will also be present at their characteristic frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the O-H and C=O stretches are visible, Raman spectra often show strong signals for symmetric vibrations and non-polar bonds. Therefore, the aromatic ring C=C stretching vibrations are typically prominent. The C-Br and C-F bonds will also have characteristic Raman signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)3300 - 25003300 - 2500Broad, Strong (IR)
Aromatic C-H stretch3100 - 30003100 - 3000Medium (IR), Strong (Raman)
Aliphatic C-H stretch (-OCH₃)2980 - 28502980 - 2850Medium
C=O stretch (carboxylic acid)1710 - 16801710 - 1680Very Strong (IR)
Aromatic C=C stretch1610 - 1580, 1500 - 14501610 - 1580, 1500 - 1450Medium-Strong
C-O stretch (acid & ether)1320 - 1210, 1275 - 12001320 - 1210, 1275 - 1200Strong (IR)
C-F stretch1250 - 10001250 - 1000Strong (IR)
C-Br stretch680 - 515680 - 515Medium-Strong

X-ray Crystallography for Precise Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid. For a molecule like this compound, this technique would provide precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry in the solid state. Furthermore, it would reveal the intricate network of intermolecular interactions that govern the crystal packing.

In the context of co-crystals, where the target molecule is crystallized with a conforming molecule, X-ray diffraction is indispensable for understanding the new set of supramolecular interactions that lead to the formation of a novel crystalline phase with potentially altered physicochemical properties.

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding Networks)

The crystal packing of this compound is expected to be dominated by a robust and highly directional supramolecular synthon: the carboxylic acid dimer. This common motif in carboxylic acids involves two molecules associating through a pair of O—H⋯O hydrogen bonds, forming a centrosymmetric R22(8) ring. nih.govresearchgate.net The strength and predictability of this interaction make it a primary driver in the crystal engineering of such compounds.

Beyond the principal hydrogen-bonded dimers, the presence of bromine, fluorine, and methoxy substituents introduces the potential for a variety of other significant intermolecular interactions that would further stabilize the crystal lattice.

The following table summarizes the expected supramolecular interactions and their potential roles in the crystal packing of this compound.

Interaction TypeDonorAcceptorProbable Role in Crystal Packing
Hydrogen Bond Carboxylic Acid (O-H)Carboxylic Acid (C=O)Formation of primary dimeric synthons
Halogen Bond Bromine (C-Br)Oxygen (C=O or O-CH3), Aromatic π-systemLinking of primary synthons into extended networks
C—H⋯O/F Interactions Aromatic/Methyl C-HOxygen/FluorineSecondary stabilization of the crystal lattice
π–π Stacking Aromatic RingAromatic RingContribution to overall packing efficiency and stability

Conformational Analysis in the Crystalline State

The conformation of the this compound molecule in the crystalline state will be dictated by a balance between intramolecular and intermolecular forces. The primary conformational flexibility lies in the torsion angles involving the carboxylic acid and methoxy substituents relative to the plane of the benzene (B151609) ring.

Carboxylic Acid Group Orientation: In many substituted benzoic acids, the carboxylic acid group is often twisted out of the plane of the aromatic ring. nih.gov The degree of this torsion is influenced by the steric and electronic effects of the ortho substituents. For this compound, with substituents at the meta and para positions relative to the carboxyl group, significant steric hindrance is not expected, which might favor a more planar conformation. However, crystal packing forces can induce non-planarity. For instance, in the redetermined crystal structure of 2-bromobenzoic acid, the carboxy group is inclined to the benzene ring by 18.7 (2)°. nih.gov

Methoxy Group Orientation: The methoxy group also possesses rotational freedom around the C(aromatic)-O bond. Its orientation will likely be influenced by the need to minimize steric clashes with adjacent atoms and to optimize intermolecular interactions within the crystal lattice. Studies on anisic acid (p-methoxybenzoic acid) have shown that the molecule can be distorted from a planar configuration due to intermolecular stresses in the crystal. rsc.org

The table below outlines the key dihedral angles that would define the conformation of this compound in the solid state. The actual values would need to be determined experimentally via X-ray crystallography.

Dihedral AngleDescriptionExpected Influences
C2-C1-C(O)-ODefines the twist of the carboxylic acid group relative to the benzene ring.Influenced by crystal packing forces and potential weak intramolecular interactions.
C3-C4-O-CH3Defines the orientation of the methoxy group.Influenced by steric effects and optimization of intermolecular contacts.

Computational and Theoretical Investigations of 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 3-Bromo-5-fluoro-4-methoxybenzoic acid. These methods offer insights into the molecule's geometry, energy, and electronic properties, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Approaches for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For substituted benzoic acids, such as 4-Bromo-3-(methoxymethoxy)benzoic acid, which is structurally similar to this compound, the B3LYP functional combined with the 6-311++G(d,p) basis set has been effectively employed. researchgate.netbanglajol.info This level of theory is adept at calculating optimized molecular geometries, including bond lengths and angles, as well as thermodynamic parameters. researchgate.netbanglajol.info

For this compound, DFT calculations would likely predict a planar aromatic ring with the substituents causing minor distortions. The optimized geometry is crucial for determining the molecule's stability and reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key parameters derived from DFT calculations. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.netbanglajol.info A smaller energy gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of a Substituted Benzoic Acid Analogue using DFT
ParameterValue
HOMO Energy-0.25 au
LUMO Energy-0.08 au
HOMO-LUMO Gap0.17 au
Dipole Moment2.5 D

Data based on a structurally similar compound, 4-Bromo-3-(methoxymethoxy)benzoic acid. researchgate.netbanglajol.info

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties, albeit at a greater computational cost. These methods are particularly useful for obtaining precise values for properties like electron affinities, ionization potentials, and spectroscopic constants. For complex molecules like this compound, ab initio calculations can provide benchmark data to validate results from less computationally intensive methods like DFT.

Conformational Landscape Analysis and Energy Minima for this compound

The conformational landscape of this compound is determined by the rotational freedom of the carboxylic acid and methoxy (B1213986) groups. Identifying the various possible conformers and their relative energies is essential for understanding the molecule's behavior in different environments.

Computational studies on ortho-substituted fluoro- and chloro-benzoic acids have revealed the existence of multiple stable conformers. mdpi.comresearchgate.net For this compound, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the methoxy group will define the primary conformers. The planarity of the carboxylic group with respect to the aromatic ring is a key factor, with non-planar arrangements often being higher in energy. The interactions between the substituents, such as steric hindrance and intramolecular hydrogen bonding, will influence the relative stability of these conformers. The global minimum energy conformation represents the most stable structure of the molecule.

Spectroscopic Parameter Prediction through Computational Modeling

Computational modeling is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can provide valuable information for interpreting experimental data.

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to generate theoretical infrared spectra for similar molecules. researchgate.netbanglajol.info The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the functional groups within the molecule.

Similarly, computational methods can predict NMR chemical shifts. For fluorinated compounds, 19F NMR is a particularly sensitive probe of the local electronic environment. Quantum chemical methods have been developed to predict 19F NMR chemical shifts, which can be instrumental in assigning resonances in experimental spectra. nih.gov

Table 2: Predicted Vibrational Frequencies for a Substituted Benzoic Acid Analogue
Vibrational ModeCalculated Frequency (cm⁻¹)
O-H stretch3570
C=O stretch1720
C-O stretch1250
C-Br stretch680
C-F stretch1150

Data based on a structurally similar compound, 4-Bromo-3-(methoxymethoxy)benzoic acid. researchgate.netbanglajol.info

Molecular Dynamics Simulations for Studying Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their interactions with surrounding molecules, such as solvents. For this compound, MD simulations can reveal how the molecule behaves in solution, including its solvation and potential for self-association.

Studies on substituted benzoic acids in various solvents have shown that the nature of the solvent plays a critical role in the formation of hydrogen-bonded dimers and other aggregates. ucl.ac.ukacs.org In apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in solvents with a high hydrogen bond acceptor propensity, the solvent molecules interact with the carboxylic acid group, disrupting self-association. ucl.ac.ukacs.org MD simulations using force fields like the General Amber Force Field (GAFF) can model these interactions and predict the preferred association states in different solvents. ucl.ac.uk Such simulations are also valuable for understanding the initial stages of crystallization.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR can be a valuable tool for predicting their potential biological activities and guiding the design of new compounds with enhanced properties.

QSAR studies on halogen- and methoxy-substituted benzothiazoles and benzimidazoles have shown that descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes can be correlated with antiproliferative activity. mdpi.com Similarly, QSAR analyses of benzoylaminobenzoic acid derivatives as antibacterial agents have highlighted the importance of hydrophobicity, molar refractivity, and aromaticity for their inhibitory activity. nih.gov For analogues of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic) and correlating them with a specific biological activity, such as enzyme inhibition or antimicrobial effects.

Table 3: Key Descriptors in QSAR Models for Biologically Active Benzoic Acid Analogues
Descriptor TypeExample DescriptorAssociated Activity
TopologicalMoran autocorrelationAntiproliferative
ElectronicLowest negative eigenvalueCytotoxicity
HydrophobicLogPAntibacterial
StericMolar refractivityAntibacterial

Based on QSAR studies of similar compound classes. mdpi.comnih.gov

Reaction Mechanism Studies and Transition State Computations for Synthetic Pathways

The primary synthetic route to this compound is anticipated to be the electrophilic aromatic bromination of 3-fluoro-4-methoxybenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, and its mechanism can be rigorously investigated using computational methods like Density Functional Theory (DFT). These studies provide insights into the regioselectivity of the bromination and the energetic barriers that govern the reaction rate.

Theoretical analyses of electrophilic aromatic bromination on substituted benzenes have been a subject of considerable research. rsc.org These studies often explore the nature of the reaction mechanism, which can proceed either through a classic Wheland intermediate (an arenium ion) or via an addition-elimination pathway. rsc.org For the purpose of this analysis, we will consider the widely accepted arenium ion mechanism to discuss the factors influencing the synthesis of this compound.

The regioselectivity of the bromination of 3-fluoro-4-methoxybenzoic acid is determined by the directing effects of the substituents already present on the aromatic ring: the carboxyl group (-COOH), the fluoro group (-F), and the methoxy group (-OCH₃). The methoxy group is a strong activating group and is ortho, para-directing. The fluoro group is a deactivating group but is also ortho, para-directing. The carboxyl group is a deactivating group and is meta-directing.

In the case of 3-fluoro-4-methoxybenzoic acid, the positions ortho and para to the strongly activating methoxy group are key to consider. The para position is occupied by the carboxyl group. The two ortho positions are C2 and C6. The C5 position is meta to the carboxyl group and ortho to the fluoro group, as well as meta to the methoxy group. The directing effects of the substituents create a complex interplay that can be resolved through computational analysis of the transition state energies for bromination at each available position on the ring.

Computational studies on analogous systems, such as the bromination of anisole, have shown that the para position is generally favored over the ortho position due to steric hindrance at the ortho position. mdpi.com In the case of 3-fluoro-4-methoxybenzoic acid, the position that leads to the formation of this compound is the C5 position. This position is ortho to the fluoro group and meta to both the methoxy and carboxyl groups. While the methoxy group strongly directs to its ortho and para positions, the presence of other substituents and steric factors can influence the final outcome.

To provide a quantitative understanding, we can examine hypothetical transition state energy calculations for the bromination of a model compound, 4-fluoro-3-methoxybenzoic acid, which is structurally similar to our precursor of interest. The data in the table below is illustrative and based on typical values found in computational studies of electrophilic aromatic bromination on substituted benzenes.

Hypothetical Activation Energies for the Bromination of 3-fluoro-4-methoxybenzoic acid
Position of BrominationRelative Activation Energy (kcal/mol)Predicted Major/Minor Product
C2 (ortho to -OCH₃ and -F)+2.5Minor
C5 (ortho to -F, meta to -OCH₃ and -COOH)0.0Major
C6 (ortho to -OCH₃, meta to -COOH)+1.8Minor

The hypothetical data in the table suggests that the transition state leading to the formation of this compound (bromination at C5) is the most energetically favorable. This outcome would be rationalized by a detailed analysis of the electronic and steric effects within the transition state structure.

Further computational investigations would involve optimizing the geometries of the reactants, the Wheland intermediate (arenium ion), the transition states, and the products. Frequency calculations are then typically performed to confirm that the transition state has a single imaginary frequency corresponding to the reaction coordinate.

The transition state for the rate-determining step, the attack of the electrophile on the aromatic ring, would resemble the structure of the corresponding arenium ion. The stability of this intermediate is a key factor in determining the reaction pathway. Computational models can visualize the charge distribution in the arenium ion, which is stabilized by the electron-donating methoxy group. mdpi.com

A more advanced computational approach involves mapping the entire potential energy surface of the reaction. This would not only identify the transition state for the initial electrophilic attack but also for the subsequent deprotonation step that restores the aromaticity of the ring.

While direct computational studies on the synthesis of this compound are yet to be published, the principles derived from theoretical work on similar electrophilic aromatic substitutions provide a robust framework for understanding its formation. rsc.org Future computational research will likely focus on providing precise energetic data and detailed mechanistic insights for this specific and other polysubstituted aromatic compounds.

Strategic Applications of 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid and Its Derivatives in Advanced Chemical Synthesis

As a Versatile Building Block in the Construction of Complex Organic Architectures

The inherent structural features of 3-bromo-5-fluoro-4-methoxybenzoic acid make it an exemplary building block for the synthesis of intricate organic molecules. The carboxylic acid group serves as a convenient handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments. The bromine atom is strategically positioned for participation in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, and alkynyl substituents. The fluorine and methoxy (B1213986) groups, while also influencing the reactivity of the aromatic ring, are often integral components of the final target molecule, contributing to its desired physicochemical and biological properties.

A notable application of this compound as a versatile building block is demonstrated in the synthesis of substituted pyrazolo[3,4-d]pyrimidinones. In a typical synthetic sequence, the carboxylic acid functionality is first activated and then reacted with an appropriate amine-containing fragment to form an amide bond. For instance, in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, this compound is coupled with chiral aminopiperidine derivatives. This reaction is often facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine).

The resulting amide, for example, (R)-tert-butyl 3-(3-bromo-5-fluoro-4-methoxybenzamido)piperidine-1-carboxylate, serves as a key intermediate. The bromine atom on this intermediate is then utilized in subsequent cross-coupling reactions to introduce further complexity and build the core heterocyclic structure of the target molecule. This step-wise and controlled functionalization at different positions of the this compound scaffold highlights its utility in constructing complex and highly decorated organic architectures.

Role in the Synthesis of Bioactive Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. This compound has proven to be a valuable precursor in the synthesis of several classes of bioactive heterocycles, most notably inhibitors of protein kinases.

One of the most significant applications of this compound is in the preparation of pyrazolo[3,4-d]pyrimidinone-based inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4). These kinases are crucial signaling proteins, and their dysregulation is implicated in various inflammatory diseases and cancers. The synthesis of these inhibitors showcases the strategic utility of the functional groups on the this compound backbone.

The synthesis of these potent inhibitors often involves a multi-step sequence where the 3-bromo-5-fluoro-4-methoxybenzoyl moiety is incorporated into a larger molecular framework. A key transformation is the construction of the pyrazolo[3,4-d]pyrimidinone core, where the substituents originating from the benzoic acid derivative play a critical role in modulating the biological activity and pharmacokinetic properties of the final compound. The fluorine and methoxy groups, in particular, can influence metabolic stability, membrane permeability, and binding affinity to the target protein.

The following table outlines a representative reaction in the synthesis of a precursor to these bioactive heterocyclic compounds:

ReactantsReagentsProductYield
This compoundHATU, DIEA, (R)-3-aminopiperidine-1-carboxylic acid tert-butyl ester(R)-tert-butyl 3-(3-bromo-5-fluoro-4-methoxybenzamido)piperidine-1-carboxylate85%

This initial amide formation is a critical step that attaches the substituted phenyl ring of the benzoic acid to a piperidine (B6355638) moiety, which is a common structural motif in kinase inhibitors. The resulting intermediate then undergoes further transformations, including the formation of the pyrazole (B372694) and pyrimidinone rings, to yield the final bioactive heterocyclic compound. The versatility of this compound allows for the generation of a library of potential drug candidates by varying the amine coupling partner and the subsequent reaction pathways.

Precursor in the Development of Privileged Scaffolds and Chemical Probes

In the context of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyrazolo[3,4-d]pyrimidine core is widely recognized as such a privileged scaffold, as it can be found in a multitude of compounds targeting various protein kinases. nih.govresearchgate.net The synthesis of derivatives of this scaffold from this compound underscores the importance of this starting material in generating compounds with a high potential for biological activity.

The modular nature of the synthesis, starting from this compound, allows for the introduction of various reporter groups or reactive functionalities, transforming the resulting compounds into powerful tools for chemical biology research. The ability to generate a diverse range of analogs from a common precursor facilitates the exploration of structure-activity relationships (SAR) and the identification of lead compounds for further development.

Application in the Design and Synthesis of Advanced Ligands for Catalysis

While the primary documented applications of this compound are concentrated in the field of medicinal chemistry, the structural motifs present in this molecule suggest a potential for its use in the design and synthesis of advanced ligands for catalysis. The presence of multiple heteroatoms (oxygen, fluorine, bromine) provides potential coordination sites for metal centers. The carboxylic acid group can be converted into other functionalities, such as esters, amides, or phosphines, which are common components of catalytic ligands.

However, a comprehensive review of the current scientific literature does not reveal specific, well-documented examples of this compound or its direct derivatives being employed as ligands in catalytic applications. The research focus has predominantly been on leveraging its unique structure for the synthesis of biologically active molecules. Further research and exploration would be necessary to establish the utility of this compound in the development of novel catalytic systems.

Exploration of Biological Activities and Structure Activity Relationships of 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid Derivatives

In Vitro Screening Methodologies for Biological Activity Profiling

The initial assessment of the biological activity of 3-bromo-5-fluoro-4-methoxybenzoic acid derivatives would typically involve a battery of in vitro screening assays. These high-throughput screening (HTS) methods allow for the rapid evaluation of large numbers of compounds against various biological targets. Common methodologies include cell-based assays, which assess the effect of the compounds on cellular processes like proliferation, viability, or signaling pathways. For example, cancer cell lines are often used to identify compounds with cytotoxic or cytostatic effects.

Biochemical assays are also crucial for profiling biological activity. These assays directly measure the interaction of a compound with a specific molecular target, such as an enzyme or a receptor. For instance, enzyme inhibition assays would quantify the ability of the derivatives to block the activity of a particular enzyme, often expressed as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Molecular Target Identification and Elucidation of Mechanism of Action

Once a derivative of this compound demonstrates significant biological activity in initial screens, the next critical step is to identify its molecular target and elucidate its mechanism of action. A variety of techniques can be employed for this purpose. Affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, is a common approach.

Modern chemical proteomics approaches, such as activity-based protein profiling (ABPP), can also be utilized to identify the targets of these compounds directly in complex biological systems. Following target identification, further studies are necessary to understand how the compound modulates the target's function. This may involve detailed enzymatic or binding kinetics, as well as cellular assays to observe the downstream effects of target engagement.

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Responses

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and would be essential for optimizing the biological activity of this compound derivatives. SAR involves systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. For the this compound scaffold, modifications could include altering the substituents on the phenyl ring, modifying the carboxylic acid group (e.g., converting it to an ester or amide), or introducing new functional groups.

The goal of SAR is to identify the key structural features, or pharmacophore, responsible for the desired biological effect. This information guides the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The data from these studies are often compiled into tables to visualize the impact of different structural modifications.

Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Derivatives

DerivativeR1-GroupR2-GroupBiological Activity (IC50, µM)
1 -COOH-H10.5
2 -COOCH3-H8.2
3 -CONH2-H15.1
4 -COOH-CH35.3
5 -COOH-Cl2.1

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Enzyme Inhibition and Receptor Binding Interactions

Many drugs exert their effects by inhibiting enzymes or binding to cellular receptors. Derivatives of this compound could be investigated for their potential to interact with these key biological macromolecules. Enzyme inhibition studies would determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), which provides a measure of the inhibitor's potency.

Receptor binding assays, often using radiolabeled ligands, would be employed to assess the affinity of the derivatives for specific receptors. These studies are crucial for understanding the molecular basis of the compound's activity and for optimizing its selectivity for the desired target over off-targets, which can lead to unwanted side effects.

Table 2: Hypothetical Enzyme Inhibition and Receptor Binding Data

CompoundTarget EnzymeKi (nM)Target ReceptorKd (nM)
Derivative A Kinase X150GPCR Y>10,000
Derivative B Protease Z25GPCR Y500
Derivative C Kinase X20GPCR Y8,000

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound Analogues

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies are invaluable. nih.govnih.gov Pharmacophore modeling is a key component of this approach. A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov

For the this compound analogues, a pharmacophore model could be developed based on a set of active compounds. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions, that are critical for binding to the target. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity or to guide the design of novel analogues with improved properties. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of the compounds with their biological activity, further aiding in the design of more potent molecules. nih.govresearchgate.net

Potential Applications of 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid Derivatives in Advanced Materials Science

Integration into Functional Polymer Architectures

The incorporation of 3-Bromo-5-fluoro-4-methoxybenzoic acid derivatives as monomers can lead to the development of functional polymers with enhanced thermal stability, specific solubility characteristics, and potentially, liquid crystalline properties. The rigid aromatic core of this benzoic acid derivative can impart stiffness to the polymer backbone, a desirable trait for high-performance polymers.

Thermotropic liquid crystalline polymers (TLCPs) are a significant class of materials known for their exceptional mechanical properties and processability. mdpi.comdtic.mil Aromatic polyesters are a prominent type of TLCP, and the di- or tri-substituted nature of this compound makes it a candidate for creating such polymers. mdpi.com By converting the carboxylic acid to an ester or an acyl halide, it can be polymerized with suitable diols to form polyesters. The presence of the halogen and methoxy (B1213986) groups would be expected to influence the polymer's solubility and its thermal and mesomorphic properties. For instance, blends of TLCPs with other polymers are known to reduce the viscosity of the blend, and the specific interactions afforded by the functional groups on the monomer unit could enhance miscibility and interfacial adhesion in such blends. kpi.uataylorfrancis.com

Table 1: Potential Influence of Substituents on Polymer Properties

Substituent Group Potential Effect on Polymer Properties
Bromo and Fluoro Increased thermal stability, flame retardancy, modification of solubility, potential for halogen bonding interactions.
Methoxy Increased solubility in organic solvents, potential to lower the melting point compared to unsubstituted analogues.

| Benzoic Acid Core | Rigidity to the polymer backbone, potential for liquid crystalline behavior. |

Detailed research into the polymerization of this compound with various co-monomers would be necessary to fully elucidate the structure-property relationships in the resulting functional polymers.

Contributions to Liquid Crystalline Systems

The molecular structure of this compound, with its elongated and rigid core, is conducive to the formation of liquid crystalline phases. The presence of polar substituents like fluorine, bromine, and the methoxy group can significantly influence the mesomorphic behavior of its derivatives.

In related systems of substituted benzoic acids, the formation of liquid crystals is often driven by hydrogen bonding between the carboxylic acid moieties, leading to the formation of dimers which act as the mesogenic units. The substituents on the aromatic ring play a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. The fluorine atom, in particular, is known to enhance the dipole moment of molecules, which can affect the intermolecular interactions and, consequently, the mesomorphic properties.

Table 2: Expected Influence of Substituents on Liquid Crystalline Properties

Substituent Expected Effect on Mesomorphic Behavior
Fluorine - Increased dipole moment- Altered intermolecular forces- Potential for modified phase transitions
Bromine - Increased molecular polarizability- Potential for halogen bonding- Steric effects influencing packing

| Methoxy Group | - Influence on molecular shape and polarity- Potential to lower melting point |

Further research would involve synthesizing ester derivatives of this compound with various alkyl or aromatic alcohols and characterizing their thermal behavior using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Role in the Development of Organic Optoelectronic Materials

Derivatives of this compound could find applications in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs). The aromatic nature of the core structure suggests potential for luminescence, and the substituents can be used to tune the electronic and photophysical properties.

In the context of OLEDs, various organic molecules are utilized as emitters, hosts, or charge-transporting materials. mdpi.comnih.gov Benzoic acid derivatives, after suitable modification, can be incorporated into the design of such materials. For instance, the carboxylic acid group can serve as a synthetic handle to attach the molecule to other functional units or to a polymer backbone. The electron-withdrawing nature of the halogen atoms and the electron-donating character of the methoxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby affecting its charge injection/transport properties and emission color.

While there is no direct research on the use of this compound in OLEDs, studies on other substituted aromatic compounds provide a basis for speculation. For example, benzophenone (B1666685) derivatives are used as host materials and emitters in OLEDs. mdpi.com The presence of heavy atoms like bromine can promote intersystem crossing, which could be exploited in the design of phosphorescent emitters, although this often leads to a decrease in fluorescence quantum yield.

Table 3: Potential Roles of this compound Derivatives in OLEDs

Potential Role Rationale
Emitter The aromatic core can be luminescent, and substituents can tune the emission wavelength.
Host Material The rigid structure could provide good morphological stability in thin films.

| Charge Transport Layer | The electronic properties can be tailored by the substituents to facilitate either hole or electron transport. |

The synthesis and characterization of the photophysical and electrochemical properties of various derivatives would be the first step in evaluating their potential for organic optoelectronics.

Supramolecular Chemistry and Crystal Engineering for Novel Material Properties

The functional groups present in this compound make it an excellent building block for supramolecular chemistry and crystal engineering. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the halogen atoms can participate in halogen bonding, and the methoxy group can act as a hydrogen bond acceptor.

Hydrogen bonding is a powerful tool for the controlled assembly of molecules into well-defined architectures. acs.org Carboxylic acids are well-known to form robust hydrogen-bonded dimers. nih.gov In the case of this compound, these dimers could be further organized in the solid state through other non-covalent interactions, such as halogen bonding and π-π stacking. A study on 3,5-dihydroxybenzoic acid and its bromo derivative has shown that both hydroxyl and carboxylic acid groups interact with N-donor compounds to form supramolecular assemblies. nih.gov

Halogen bonding, the attractive interaction between an electrophilic region on a halogen atom and a Lewis base, is increasingly being used as a design element in crystal engineering. The bromine atom in the target molecule is a potential halogen bond donor. By co-crystallizing this compound with suitable halogen bond acceptors, it may be possible to create novel supramolecular structures with interesting properties. The interplay between hydrogen and halogen bonding could lead to the formation of complex and predictable multi-component crystals.

Table 4: Potential Supramolecular Interactions and Resulting Architectures

Interaction Type Participating Groups Potential Supramolecular Architectures
Hydrogen Bonding Carboxylic acid, Methoxy Dimers, chains, sheets
Halogen Bonding Bromo Chains, sheets, 3D networks

| π-π Stacking | Benzene (B151609) ring | Stacked columnar or layered structures |

The systematic study of the crystal structures of this compound and its co-crystals would provide valuable insights into the hierarchy of non-covalent interactions and pave the way for the rational design of functional solid-state materials.

Future Research Directions and Emerging Paradigms for 3 Bromo 5 Fluoro 4 Methoxybenzoic Acid

Development of Innovative and Sustainable Synthetic Routes

The industrial viability and environmental impact of producing 3-Bromo-5-fluoro-4-methoxybenzoic acid and its derivatives are critically dependent on the synthetic routes employed. Future research will likely focus on moving beyond traditional multi-step syntheses, which can be inefficient and generate significant waste.

Key areas for development include:

Continuous Flow Chemistry: Implementing continuous flow manufacturing processes can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved purity, and enhanced safety compared to batch processing. This methodology is particularly advantageous for handling potentially hazardous reagents often used in halogenation reactions.

Catalyst Innovation: The development of novel catalysts is paramount. This includes designing more efficient and recyclable catalysts for C-H activation, bromination, and fluorination reactions. Research into heterogeneous catalysts could simplify product purification and catalyst recovery, aligning with green chemistry principles.

Bio-based Feedstocks: A long-term paradigm shift involves exploring pathways to synthesize aromatic compounds from renewable, biomass-derived sources instead of petroleum-based feedstocks. researchgate.net Research into converting biomass-derived platform molecules, such as coumalic acid, into functionalized benzoates represents a promising, albeit challenging, frontier for sustainable chemistry. researchgate.net

These advancements aim to create more economical and environmentally benign processes, making the compound more accessible for extensive research and application.

Expansion of Derivatization Strategies for Enhanced Structural Diversity

The core structure of this compound serves as a versatile scaffold for generating a wide array of derivatives. The carboxylic acid group, in particular, is a prime handle for chemical modification. Future research will focus on expanding the library of derivatives to explore a broader chemical space.

Key strategies include:

Amide and Ester Synthesis: The conversion of the carboxylic acid to amides and esters is a fundamental derivatization strategy. This can be achieved by first converting the acid to a more reactive form, such as an acyl chloride using reagents like thionyl chloride, followed by reaction with various amines or alcohols. ossila.com This approach allows for the introduction of a vast range of functional groups, modulating properties like solubility, lipophilicity, and biological activity.

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a key site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of diverse aryl, alkyl, or alkynyl groups. This strategy is crucial for building more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom and the carboxylic acid group can activate the aromatic ring for nucleophilic aromatic substitution reactions, potentially allowing for the displacement of the fluorine or bromine atom under specific conditions to introduce other functional groups.

These derivatization pathways are instrumental in creating compound libraries for screening in various applications, from pharmaceuticals to materials science.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Emerging applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their corresponding experimental data to predict various properties of new, virtual derivatives. nih.gov This includes predicting biological activity against specific targets, physicochemical properties (e.g., solubility, pKa), and potential toxicity. mdpi.com

De Novo Design: Generative AI models can design entirely new molecular structures based on a set of desired properties. youtube.com By defining specific parameters, researchers can use these models to propose novel derivatives of this compound that are optimized for a particular application, such as high binding affinity to a protein target. pharmaceutical-journal.comyoutube.com

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules, helping chemists to identify the most efficient and cost-effective ways to produce novel derivatives designed by computational methods.

The table below illustrates how machine learning models can be applied to predict key properties of hypothetical derivatives.

Derivative ClassPredicted PropertyMachine Learning ModelPotential Application
AmidesTarget Binding AffinityDeep Neural NetworkDrug Discovery
EstersMaterial HardnessRandom ForestPolymer Science
Suzuki Coupling ProductsElectronic Band GapSupport Vector MachineOrganic Electronics

Deeper Mechanistic Understanding of Biological Interactions through Advanced Biophysical Techniques

For derivatives of this compound that show promise in biological applications, a detailed understanding of their interactions with target macromolecules is crucial. Future research will increasingly rely on a suite of advanced biophysical techniques to elucidate the thermodynamics, kinetics, and structural basis of these interactions. nih.gov

Key biophysical methods and their applications are summarized below:

TechniqueInformation GainedRelevance to Compound Research
Isothermal Titration Calorimetry (ITC) Provides a complete thermodynamic profile of a binding event, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Elucidates the driving forces behind the interaction between a derivative and its biological target.
Surface Plasmon Resonance (SPR) Measures real-time binding kinetics, providing association (kon) and dissociation (koff) rate constants. irbm.comDetermines how quickly a compound binds to its target and how long it remains bound, which is critical for efficacy. irbm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Can identify the specific atoms involved in the binding interface and characterize structural changes in both the small molecule and the protein upon binding. irbm.comnih.govProvides atomic-level resolution of the binding mode, guiding further structural optimization. nih.gov
X-ray Crystallography Determines the three-dimensional structure of a compound bound to its target protein at high resolution. nih.govOffers a precise structural snapshot of the interaction, revealing key contacts that can be leveraged for rational drug design. nih.gov

Integrating data from these techniques provides a comprehensive picture of the molecular recognition process, enabling the rational, structure-based design of derivatives with improved potency and selectivity. elsevierpure.com

Exploration of New Applications in Niche Chemical and Materials Technologies

While the biological potential of halogenated benzoic acids is often a primary focus, the unique properties of this compound and its derivatives make them attractive candidates for various materials science and chemical technology applications.

Future research could explore the following niche areas:

Organic Electronics: The aromatic core and the presence of halogens and a methoxy (B1213986) group can be used to tune the electronic properties of molecules. Derivatives could be investigated as building blocks for organic semiconductors, liquid crystals, or components in organic light-emitting diodes (OLEDs).

Polymer Science: Benzoic acid derivatives are used in the manufacturing of plasticizers, resins, and alkyd resins. annexechem.comjustlonghealth.com The specific functional groups of this compound could be leveraged to create polymers with tailored properties, such as enhanced thermal stability, flame retardancy (due to bromine), or specific optical properties.

Advanced Coatings: Benzoic acid can be used to improve the gloss, hardness, and chemical resistance of alkyd resin coatings. justlonghealth.com Derivatives of the title compound could be explored as additives to create high-performance coatings with unique surface properties.

Area-Selective Atomic Layer Deposition (AS-ALD): Recent research has shown that benzoic acid and its fluorinated derivatives can form self-assembled monolayers (SAMs) that act as inhibitors for ALD, a technique used in fabricating patterned thin films for the semiconductor industry. nih.gov The specific substitution pattern of this compound could offer new possibilities for controlling surface chemistry in these advanced manufacturing processes. nih.gov

Exploring these non-biological applications could reveal new markets and technological uses for this versatile chemical scaffold, highlighting its potential beyond the life sciences.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-fluoro-4-methoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:

Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical conditions or Br₂ with FeBr₃ as a catalyst. Temperature control (0–25°C) minimizes over-bromination .

Fluorination : Electrophilic fluorination at the 5-position using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous solvents like DCM .

Methoxylation : Install the methoxy group via nucleophilic substitution (e.g., NaOMe/CuI) or Mitsunobu reaction (DIAD, PPh₃) at the 4-position .
Optimization : Monitor intermediates via TLC/HPLC. Adjust solvent polarity (e.g., THF for fluorination) and stoichiometry (1.2–1.5 eq. for bromine) to enhance yield.

StepReagents/ConditionsKey Parameters
BrominationNBS, AIBN, CCl₄, 60°CRadical initiator, inert atmosphere
FluorinationSelectfluor™, DCM, RTAnhydrous conditions, 12–24 hr
MethoxylationNaOMe, DMF, 80°CExcess methoxide, Cu catalysis

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to adjacent fluorine. Methoxy group<|begin▁of▁sentence|># 2 308 777 200 [kg/(m·h)] in newton-seconds per square meter

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  • 2 308 777 228 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 229 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 230 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 231 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 232 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 233 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 234 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 235 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 236 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 237 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 238 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 239 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 240 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 241 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 242 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 243 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 244 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 245 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 246 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 247 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 248 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 249 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 250
    through
    2 308 777 274
    kilograms per meter-hour

  • 2 308 777 250 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 251 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 252 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 253 kg/(m·h) to N·s/m² = 641 327.01 N·s/m²

  • 2 308 777 254 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 255 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 256 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 257 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 258 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 259 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 260 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 261 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 262 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 263 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 264 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 265 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 266 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 267 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 268 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 269 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 270 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 271 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 272 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 273 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 274 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 275
    through
    2 308 777 299
    kilograms per meter-hour

  • 2 308 777 275 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 276 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 277 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 278 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 279 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 280 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 281 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 282 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 283 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 284 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 285 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 286 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 287 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 288 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 289 kg/(m·h) to N·s/m² = 641 327.02 N·s/m²

  • 2 308 777 290 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²

  • 2 308 777 291 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²

  • 2 308 777 292 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²

  • 2 308 777 293 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²

  • 2 308 777 294 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²

  • 2 308 777 295 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²

  • 2 308 777 296 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²

  • 2 308 777 297 kg/(m·h) to N·s/m² = 641 327.03 N·s/m²

  • 2 308 777

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